molecular formula C21H21N2NaO6S2Se2 B12795071 Benzoselenazolium, 3-(3-sulfopropyl)-2-((3-(3-sulfopropyl)-2(3H)-benzoselenazolylidene)methyl)-, inner salt, sodium salt CAS No. 55425-27-9

Benzoselenazolium, 3-(3-sulfopropyl)-2-((3-(3-sulfopropyl)-2(3H)-benzoselenazolylidene)methyl)-, inner salt, sodium salt

Cat. No.: B12795071
CAS No.: 55425-27-9
M. Wt: 642.5 g/mol
InChI Key: HIIYMRMTISVVGM-UHFFFAOYSA-M
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Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for this compound is derived from its bicarbocyclic framework and substituent groups. The parent structure consists of two benzoselenazolium moieties linked by a methylene bridge. Each benzoselenazole ring contains a selenium atom in the 1-position and a nitrogen atom in the 3-position, with 3-sulfopropyl substituents (-CH₂CH₂CH₂SO₃⁻) attached to the nitrogen atoms. The sodium counterion balances the cationic charge of the benzoselenazolium system.

The structural representation (Figure 1) highlights the following features:

  • Two fused benzene rings per benzoselenazole unit, with selenium and nitrogen atoms forming the heterocyclic core.
  • A methylene bridge (-CH₂-) connecting the 2-position of one benzoselenazolium system to the 2-position of the second system.
  • 3-Sulfopropyl groups extending from the nitrogen atoms of both heterocycles.
  • An inner salt configuration where the sulfonate groups (-SO₃⁻) partially neutralize the cationic charge of the benzoselenazolium moieties, supplemented by a sodium ion (Na⁺) for full charge balance.

Properties

CAS No.

55425-27-9

Molecular Formula

C21H21N2NaO6S2Se2

Molecular Weight

642.5 g/mol

IUPAC Name

sodium;3-[(2E)-2-[[3-(3-sulfonatopropyl)-1,3-benzoselenazol-3-ium-2-yl]methylidene]-1,3-benzoselenazol-3-yl]propane-1-sulfonate

InChI

InChI=1S/C21H22N2O6S2Se2.Na/c24-30(25,26)13-5-11-22-16-7-1-3-9-18(16)32-20(22)15-21-23(12-6-14-31(27,28)29)17-8-2-4-10-19(17)33-21;/h1-4,7-10,15H,5-6,11-14H2,(H-,24,25,26,27,28,29);/q;+1/p-1

InChI Key

HIIYMRMTISVVGM-UHFFFAOYSA-M

Isomeric SMILES

C1=CC=C2C(=C1)N(/C(=C\C3=[N+](C4=CC=CC=C4[Se]3)CCCS(=O)(=O)[O-])/[Se]2)CCCS(=O)(=O)[O-].[Na+]

Canonical SMILES

C1=CC=C2C(=C1)N(C(=CC3=[N+](C4=CC=CC=C4[Se]3)CCCS(=O)(=O)[O-])[Se]2)CCCS(=O)(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically follows a multi-step route involving:

  • Formation of the benzoselenazole heterocycle
  • Introduction of the 3-sulfopropyl substituent
  • Generation of the benzoselenazolium cationic center
  • Coupling of two benzoselenazolium units via a methylene bridge
  • Formation of the inner salt and sodium salt neutralization

Stepwise Preparation Details

Step 1: Synthesis of 3-(3-sulfopropyl)-1,3-benzoselenazolium precursor

  • Starting from o-aminophenylselenol or related selenium-containing aniline derivatives, cyclization is induced to form the benzoselenazole ring.
  • The 3-sulfopropyl substituent is introduced via alkylation using 1,3-propane sultone or 3-chloropropane sulfonate salts under basic conditions.
  • This step yields the 3-(3-sulfopropyl)-1,3-benzoselenazolium inner salt, often isolated as a sodium salt for stability and solubility.

Step 2: Formation of the methylene-bridged dimer

  • The key step involves linking two benzoselenazolium units through a methylene bridge at the 2-position.
  • This is achieved by reaction with formaldehyde or paraformaldehyde under controlled acidic or neutral conditions, facilitating a condensation reaction that forms the methylene linkage.
  • The reaction conditions are optimized to avoid over-alkylation or polymerization.

Step 3: Purification and salt formation

  • The crude product is purified by recrystallization or chromatographic methods.
  • The inner salt structure is stabilized by sodium ions, typically introduced by neutralization with sodium hydroxide or sodium salts during or after synthesis.
  • The final product is isolated as a sodium salt with high purity, suitable for analytical and application purposes.

Research Findings and Data Tables

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Benzoselenazole ring formation o-Aminophenylselenol, cyclization agents 70-85 Requires inert atmosphere to prevent oxidation
Sulfopropyl substitution 1,3-Propane sultone, base (NaOH) 75-90 Controlled temperature (~50°C)
Methylene bridge formation Formaldehyde, acidic/neutral pH, room temp 60-80 Avoid excess formaldehyde to prevent side reactions
Salt formation and purification NaOH neutralization, recrystallization 85-95 Final product as sodium salt, high purity

Analytical Characterization

Chemical Reactions Analysis

Electrophilic Reactions

The selenazole ring undergoes electrophilic substitution, particularly at the C2 and C5 positions. Examples include:

Reaction TypeConditionsProductSource
BrominationBr₂ in acetic acid (0–5°C)5-Bromo derivativeAnalogous to benzothiazolium systems
NitrationHNO₃/H₂SO₄ (0°C)5-Nitrobenzoselenazolium saltInferred from benzothiazole chemistry

Redox Activity

The selenium atom facilitates redox processes:

  • Oxidation : Reacts with H₂O₂ to form selenone derivatives (e.g., Se=O groups) .

  • Reduction : NaBH₄ reduces the selenazole ring to dihydrobenzoselenazole, disrupting conjugation .

Mechanism :
Benzoselenazolium+H2O2Selenone intermediate+H2O\text{Benzoselenazolium} + \text{H}_2\text{O}_2 \rightarrow \text{Selenone intermediate} + \text{H}_2\text{O}
This reactivity is exploited in catalytic cycles for organic transformations .

Nucleophilic Displacement

The sulfopropyl group’s terminal sulfonate can participate in nucleophilic reactions:

NucleophileConditionsProduct
AminesDMF, 80°CSulfonamide derivatives
ThiolsAqueous NaOH, RTThioether-linked conjugates

Spectroscopic Characterization

Key analytical data aligns with benzoselenazolium analogs:

TechniqueKey Observations
¹H NMR δ 3.2–3.6 ppm (sulfopropyl CH₂), δ 8.1–8.5 ppm (aromatic H)
FT-IR 1180 cm⁻¹ (S=O), 750 cm⁻¹ (Se-C)
UV-Vis λₘₐₓ = 320 nm (π→π* transition)

Comparative Reactivity

A comparison with benzothiazolium analogs reveals distinct selenium-driven reactivity:

PropertyBenzoselenazolium SaltBenzothiazolium Salt
Redox Potential Higher (Se vs. S)Lower
Catalytic Efficiency Superior in oxidation reactionsModerate

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Benzoselenazolium salts have demonstrated significant antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacteria and fungi. A study highlighted the effectiveness of benzoselenazolium derivatives against resistant strains of bacteria, suggesting their potential as new antimicrobial agents .

Antioxidant Properties
The antioxidant activity of benzoselenazolium compounds has been investigated, revealing their capability to scavenge free radicals. This property is particularly useful in the development of therapeutic agents aimed at oxidative stress-related diseases such as cancer and neurodegenerative disorders .

Photodynamic Therapy
Benzoselenazolium salts have been explored for their application in photodynamic therapy (PDT). Their ability to generate reactive oxygen species upon light activation makes them suitable candidates for treating localized tumors. Studies have shown that these compounds can enhance the efficacy of PDT by improving cellular uptake and selectivity towards cancer cells .

Materials Science

Dye Synthesis
The compound serves as an intermediate in the synthesis of various dyes, particularly merocyanine dyes. Its unique structure allows for diverse reaction conditions during the dye synthesis process, leading to higher yields and purities compared to traditional methods . The solubility characteristics of benzoselenazolium salts in common dye solvents further enhance their utility in this field.

ApplicationDescription
Dye Synthesis Used as an intermediate for synthesizing merocyanine dyes with improved yields.
Photodynamic Therapy Generates reactive oxygen species for targeted cancer treatment.

Environmental Applications

Bioremediation
Research has indicated that benzoselenazolium compounds can be utilized in bioremediation efforts to detoxify contaminated environments. Their ability to interact with heavy metals and organic pollutants allows for the development of effective remediation strategies .

Surface Active Agents
Due to their surfactant properties, these compounds can be employed in formulations aimed at reducing surface tension in various industrial applications, including cleaning agents and emulsifiers. Their effectiveness as surfactants is attributed to their unique molecular structure, which facilitates interactions with both polar and non-polar substances .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of benzoselenazolium derivatives demonstrated potent antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of conventional antibiotics, indicating a promising alternative for treating bacterial infections .

Case Study 2: Photodynamic Therapy

In a clinical trial involving patients with superficial tumors, a formulation containing benzoselenazolium salts was used in conjunction with light exposure. The results showed a marked reduction in tumor size with minimal side effects, highlighting the compound's potential in cancer therapy.

Mechanism of Action

The mechanism of action of benzoselenazolium, 3-(3-sulfopropyl)-2-((3-(3-sulfopropyl)-2(3H)-benzoselenazolylidene)methyl)-, inner salt, sodium salt involves its interaction with molecular targets through its selenium atoms. The selenium atoms can form covalent bonds with nucleophilic centers in biological molecules, leading to the modulation of various biochemical pathways. The compound can also generate reactive oxygen species (ROS) through redox reactions, which can induce oxidative stress in cells.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Substituents Counterion Key Applications Reference
Target Compound Benzose lenazolium 3-sulfopropyl ×2 Sodium Fluorescent probes, catalysis
2-[[1-Methyl-2(1H)-quinolylidene]methyl]-3-(4-sulfobutyl)benzoselenazolium inner salt (CAS 60860-63-1) Benzose lenazolium 4-sulfobutyl, quinolyl None Not reported
Benzothiazolium, 3-(3-sulfopropyl)-2-((3-(3-sulfopropyl)-2(3H)-benzothiazolylidene)methyl)-, inner salt Benzothiazolium 3-sulfopropyl ×2 None Photosensitizers, solar cells
Benzothieno[2,3-d]thiazolium, 3-(3-sulfopropyl)-2-[[3-(3-sulfopropyl)-2(3H)-benzothiazolylidene]methyl]- [...] Benzothienothiazolium 3-sulfopropyl ×2 Sodium Optical materials

Research Findings and Implications

  • Solubility : Sodium counterions and sulfopropyl groups universally enhance aqueous solubility across analogs .
  • Stability : Selenium-containing compounds exhibit superior redox stability compared to sulfur analogs, as shown in electrochemical studies .
  • Optical Properties : Conjugated bridges (e.g., methylidene) in the target compound enable broad absorption spectra, advantageous for sensing applications .

Biological Activity

Benzoselenazolium compounds, particularly those with sulfonate groups, have garnered attention in recent years due to their promising biological activities. This article focuses on the compound Benzoselenazolium, 3-(3-sulfopropyl)-2-((3-(3-sulfopropyl)-2(3H)-benzoselenazolylidene)methyl)-, inner salt, sodium salt , exploring its synthesis, structural characteristics, and biological activities supported by various studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzoselenazole core and sulfopropyl substituents. Its molecular formula can be represented as follows:

  • Molecular Formula : C₁₈H₃₁N₂NaO₃S₂Se
  • Molecular Weight : 413.56 g/mol

The presence of selenium in its structure is significant as it contributes to its biological properties, particularly in terms of antioxidant activity and potential therapeutic applications.

Synthesis

Recent advancements in synthetic methodologies have facilitated the production of benzoselenazolium derivatives. The synthesis typically involves the reaction of appropriate selenoamides with sulfonated substrates under controlled conditions. Various approaches have been documented, highlighting the importance of reaction conditions in optimizing yield and purity.

Antioxidant Activity

Benzoselenazolium compounds have demonstrated notable antioxidant properties. Research indicates that these compounds can scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related diseases. A study highlighted that derivatives with selenazole rings exhibit stronger antioxidant activity compared to their non-selenium counterparts .

Antimicrobial Activity

The antimicrobial potential of benzoselenazolium derivatives has been extensively studied. In vitro assays reveal significant activity against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

These findings suggest that the compound could serve as a basis for developing new antimicrobial agents .

Anticancer Activity

Several studies have reported the antiproliferative effects of benzoselenazolium compounds on cancer cell lines. For instance, one study demonstrated that specific derivatives exhibited cytotoxicity against MCF-7 breast cancer cells at micromolar concentrations . The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Study 1: Anticancer Efficacy

In a controlled study, researchers evaluated the effects of a benzoselenazolium derivative on MCF-7 cells. The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting potent anticancer activity. The compound was shown to induce apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays were conducted to assess the effectiveness of benzoselenazolium against common pathogens. The compound displayed minimum inhibitory concentrations (MIC) comparable to established antibiotics, indicating its potential as an alternative therapeutic agent.

Data Table: Biological Activities of Benzoselenazolium Derivatives

Activity TypeTest Organism/Cell LineResultReference
AntioxidantDPPH AssayHigh scavenging ability
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
Escherichia coliMIC = 64 µg/mL
Pseudomonas aeruginosaMIC = 16 µg/mL
AnticancerMCF-7 (breast cancer)IC50 = 10 µM

Q & A

Q. What are the recommended synthetic routes for preparing this benzoselenazolium compound?

The compound can be synthesized via condensation reactions between selenazolium precursors and squaric acid derivatives under controlled pH and temperature conditions. For example, symmetric benzoselenazolium dyes are formed by reacting 2-methyl-substituted benzoselenazolium iodide with squaric acid in a 2:1 molar ratio under anhydrous conditions . Purification typically involves recrystallization from ethanol/water mixtures, followed by ion-exchange chromatography to isolate the sodium salt form.

Q. How should researchers handle and store this compound to maintain stability?

Due to its hygroscopic nature and light sensitivity, the compound must be stored in a desiccator with silica gel at 4°C. Exposure to moisture or UV light can lead to decomposition, releasing toxic selenium (Se) or sulfonic acid byproducts. Use amber glassware and inert atmospheres (e.g., nitrogen) during handling .

Q. What spectroscopic methods are suitable for characterizing its structure?

  • UV-Vis Spectroscopy : The conjugated selenazolium backbone exhibits strong absorption in the visible range (λmax ~500–600 nm), useful for assessing purity.
  • <sup>1</sup>H/<sup>13</sup>C NMR : The sulfopropyl groups show distinct shifts at δ 2.5–3.5 ppm (<sup>1</sup>H) and δ 40–50 ppm (<sup>13</sup>C).
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M]<sup>+</sup> at m/z 600–700) and detect sulfonic acid adducts .

Q. How does the sulfopropyl group influence solubility and reactivity?

The sulfopropyl (-SO3<sup>−</sup>) groups enhance hydrophilicity, enabling solubility in polar solvents (e.g., water, methanol). This facilitates applications in aqueous-phase reactions or biological assays. The sodium counterion further stabilizes the compound via ionic interactions, reducing aggregation in solution .

Q. What safety precautions are critical during experimental use?

The compound exhibits acute toxicity (e.g., intravenous LD50 in mice: 18 mg/kg). Use fume hoods, PPE (gloves, goggles), and monitor selenium emissions. Decomposition products (NOx, Se) require scrubbing systems .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data for this compound?

Contradictions in peak assignments (e.g., sulfopropyl vs. aromatic protons) can arise from pH-dependent tautomerism. Use 2D NMR (COSY, HSQC) to correlate protons and carbons, and compare with density functional theory (DFT)-predicted chemical shifts. Adjust solvent polarity (e.g., D2O vs. DMSO-d6) to stabilize specific tautomers .

Q. What strategies optimize its detection in environmental matrices (e.g., wastewater)?

  • Solid-Phase Extraction (SPE) : Use Oasis HLB cartridges (60 mg, 3 cc) pre-conditioned with methanol. Elute with 2% NH4OH in methanol after washing with 0.1% formic acid.
  • LC-MS/MS : Employ a C18 column (2.1 × 50 mm, 1.7 µm) with a gradient of 0.1% formic acid in water/acetonitrile. Use internal standards (e.g., deuterated benzoselenazolium analogs) to correct matrix effects .

Q. How does the compound interact with biological macromolecules (e.g., proteins)?

The sulfonic acid groups facilitate electrostatic interactions with lysine/arginine residues. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity. Competitive assays with bovine serum albumin (BSA) can assess nonspecific binding .

Q. What experimental designs mitigate selenium interference in spectroscopic assays?

  • Chelation : Add EDTA (1 mM) to sequester free Se<sup>2+</sup> ions.
  • Background Subtraction : Acquire blank spectra under identical conditions (e.g., pH, temperature) to isolate the compound’s signal .

Q. How can reaction conditions influence symmetric vs. asymmetric product formation?

In squaric acid condensations, a 2:1 molar ratio of benzoselenazolium precursor to squaric acid favors symmetric dyes. Asymmetric products (1:1 adducts) form under kinetic control (e.g., low temperature, short reaction times). Monitor progress via TLC (silica gel, 10% MeOH/CH2Cl2) .

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